molecular formula C15H14N2 B12452457 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile

Katalognummer: B12452457
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: QIMVROCXUUXFTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile is an organic compound that features a pyridine ring substituted with a propan-2-yl group at the 5-position and a benzonitrile moiety at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 5-(Propan-2-yl)pyridin-2-amine with a suitable benzonitrile derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Propan-2-yl)pyridin-2-amine: A related compound with a similar pyridine structure but without the benzonitrile moiety.

    4-(Propan-2-yl)pyridine: Another similar compound with a propan-2-yl group on the pyridine ring but lacking the benzonitrile group.

Uniqueness

4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile is unique due to the presence of both the propan-2-yl group and the benzonitrile moiety, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C15H14N2

Molekulargewicht

222.28 g/mol

IUPAC-Name

4-(5-propan-2-ylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H14N2/c1-11(2)14-7-8-15(17-10-14)13-5-3-12(9-16)4-6-13/h3-8,10-11H,1-2H3

InChI-Schlüssel

QIMVROCXUUXFTM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(C=C1)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.